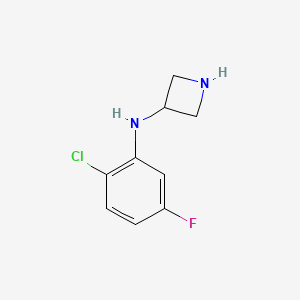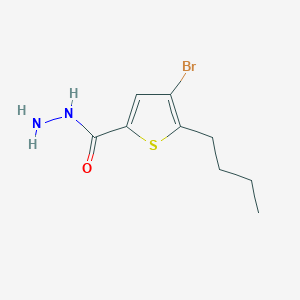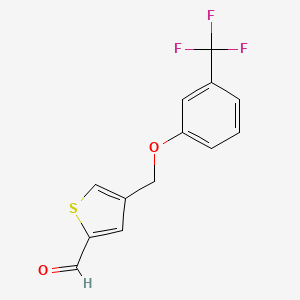![molecular formula C13H12FNO B12073870 (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by a biphenyl structure with an amino group at the 5-position, a fluorine atom at the 4’-position, and a hydroxymethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of 4’-fluoro-[1,1’-biphenyl] to introduce a nitro group at the 5-position This is followed by reduction to convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interaction of fluorinated biphenyls with biological systems.
Medicine
In medicinal chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential as a pharmacophore. Its structure allows for the exploration of new drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Amino-[1,1’-biphenyl]-3-yl)methanol: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
(4’-Fluoro-[1,1’-biphenyl]-3-yl)methanol: Lacks the amino group, which can influence its interaction with biological targets.
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of both an amino group and a fluorine atom in (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol makes it unique. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the amino group allows for further chemical modifications.
Eigenschaften
Molekularformel |
C13H12FNO |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
[3-amino-5-(4-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8,15H2 |
InChI-Schlüssel |
IHTNYSGSGIHQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)









